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Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinaldehyde

Cat. No.: B1587378

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a
heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic
synthesis.[1] Its unique molecular architecture, featuring a pyridine core flanked by two
methoxy groups and possessing a reactive aldehyde functionality, renders it a versatile building
block for the synthesis of a diverse array of more complex molecules. The strategic placement
of the electron-donating methoxy groups influences the electron density of the pyridine ring,
thereby modulating its reactivity and the properties of its derivatives. This guide provides a
comprehensive overview of the known physicochemical characteristics of 2,6-
Dimethoxyisonicotinaldehyde, alongside detailed, field-proven experimental protocols for the
determination of its key properties. This document is intended to serve as a practical resource
for scientists engaged in the synthesis, characterization, and application of this compound in
drug discovery and development.

Core Physicochemical Data

A foundational understanding of the physicochemical properties of 2,6-
Dimethoxyisonicotinaldehyde is paramount for its effective utilization in a laboratory setting.
The following table summarizes the available data for this compound, compiled from various
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chemical databases and supplier information. It is important to note that while some properties
have been computationally predicted or are well-established, specific experimental data such
as the melting point are not readily available in the public domain.

Property Value Source(s)

Molecular Formula CsHoNOs3 [1]

Molecular Weight 167.16 g/mol [1]
2,6-dimethoxypyridine-4-

IUPAC Name [1]
carbaldehyde

CAS Number 52606-01-6 [1]
Pale yellow to light brown solid

Appearance T [2]
or liquid

Boiling Point 268.1 °C at 760 mmHg

Density 1.2+0.1 g/cm3

Refractive Index 1.537

Flash Point 115.9+25.9°C

XLogP3 0.9 [1]

Topological Polar Surface Area  48.4 A2 [1]

Experimental Protocols for Physicochemical
Characterization

The following sections provide detailed, step-by-step methodologies for the experimental
determination of key physicochemical properties of 2,6-Dimethoxyisonicotinaldehyde. These
protocols are designed to be self-validating and are grounded in established laboratory
practices.

Determination of Melting Point

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://cymitquimica.com/cas/52606-01-6/
https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://pubchem.ncbi.nlm.nih.gov/compound/52606-01-6
https://www.benchchem.com/product/b1587378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp
melting range typically signifies a high degree of purity, whereas a broad and depressed
melting range suggests the presence of impurities. As an experimentally determined melting
point for 2,6-Dimethoxyisonicotinaldehyde is not widely reported, the following protocol
provides a robust method for its determination.

Materials:

Purified 2,6-Dimethoxyisonicotinaldehyde

Capillary tubes

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

Mortar and pestle
Procedure:

o Sample Preparation: Ensure the 2,6-Dimethoxyisonicotinaldehyde sample is thoroughly
dried to remove any residual solvent. Grind a small amount of the sample into a fine powder
using a mortar and pestle.

o Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3
mm by tapping the sealed end of the tube on a hard surface.

o Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

e Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid
heating run (10-20 °C/minute) to estimate the melting range.

e Accurate Determination: For a precise measurement, begin heating at a rate of
approximately 10 °C/minute until the temperature is about 20 °C below the estimated melting
point. Then, reduce the heating rate to 1-2 °C/minute.

o Observation and Recording: Record the temperature at which the first drop of liquid appears
(the onset of melting) and the temperature at which the last solid crystal melts (the
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completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility of 2,6-Dimethoxyisonicotinaldehyde in various organic solvents
is crucial for reaction setup, purification, and formulation.[2] The following protocol outlines a
qualitative and quantitative approach to determining its solubility.

Materials:
e 2,6-Dimethoxyisonicotinaldehyde

e Arange of organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-
Dimethylformamide (DMF), Dichloromethane, Acetone, Ethyl Acetate, Hexane)

e Small test tubes or vials

» Vortex mixer

e Analytical balance

o Temperature-controlled shaker or water bath

e Syringe filters (0.45 um)

Qualitative Solubility Assessment:

o Add approximately 10-20 mg of 2,6-Dimethoxyisonicotinaldehyde to a small test tube.
e Add 1 mL of the desired solvent in 0.2 mL increments, vortexing after each addition.

e Observe and record whether the compound is "freely soluble,” "soluble," "sparingly soluble,"
or "insoluble™” at room temperature.

Quantitative Solubility Determination (Shake-Flask Method):

o Preparation of Saturated Solution: Add an excess amount of 2,6-
Dimethoxyisonicotinaldehyde to a vial containing a known volume (e.g., 5 mL) of the
selected solvent. The presence of undissolved solid is essential to ensure saturation.
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» Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant
temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is
reached.

o Sample Collection: After equilibration, allow the vial to stand undisturbed for the excess solid
to settle. Carefully withdraw a known volume of the supernatant using a syringe and
immediately pass it through a syringe filter to remove any undissolved particles.

o Quantification: Accurately dilute the clear filtrate with the same solvent. Analyze the
concentration of the diluted solution using a suitable analytical technique, such as High-
Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration
curve of known concentrations.

o Calculation: Calculate the solubility in mg/mL or mol/L based on the determined
concentration and the dilution factor.

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of
2,6-Dimethoxyisonicotinaldehyde. The following sections describe the expected spectral
features and provide general protocols for acquiring the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR):

» Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between &
9.5-10.5 ppm. This chemical shift is highly characteristic of an aldehyde proton.

o Aromatic Protons (Pyridine Ring): Two singlets (or a narrow AX system) are anticipated for
the two equivalent protons on the pyridine ring, likely in the region of o 7.0-8.0 ppm.
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Methoxy Protons (-OCHs): A sharp singlet corresponding to the six equivalent protons of the
two methoxy groups is expected around & 3.8-4.2 ppm.

13C NMR (Carbon-13 NMR):

Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 185-195 ppm is
characteristic of the aldehyde carbonyl carbon.

Aromatic Carbons (Pyridine Ring): Signals for the pyridine ring carbons are expected in the
aromatic region (6 110-165 ppm). The carbons bearing the methoxy groups will be the most
downfield in this region.

Methoxy Carbons (-OCHs): A signal for the methoxy carbons should appear in the upfield
region, typically around & 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethoxyisonicotinaldehyde in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm~* and 2720 cm™1,
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e C=0 Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of
1690-1715 cm~1.

e C=C and C=N Stretch (Aromatic Ring): Several bands of variable intensity are expected in
the 1400-1600 cm~1 region.

e C-O Stretch (Methoxy): Strong absorption bands are expected around 1250 cm—1
(asymmetric) and 1050 cm~* (symmetric) for the aryl-alkyl ether linkages.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):
o Background Spectrum: Clean the ATR crystal and acquire a background spectrum.

o Sample Application: Place a small amount of the solid 2,6-Dimethoxyisonicotinaldehyde
sample onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample
spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification. For aromatic aldehydes, the molecular ion peak is
typically strong.[2]

Expected Fragmentation Pattern:

¢ Molecular lon (M*): A prominent peak corresponding to the molecular weight of the
compound (m/z = 167.16) is expected.

e Loss of He ([M-1]*): A peak at m/z 166 due to the loss of the aldehydic hydrogen radical.

e Loss of «CHO ([M-29]%): A fragment at m/z 138 corresponding to the loss of the formyl
radical.
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e Loss of «OCHs ([M-31]*): A peak at m/z 136 due to the loss of a methoxy radical.

Mass Spectrometry Fragmentation

*CHO \.-°OCHs
[M-CHOJ+ [M-OCHs]*
m/z = 138 m/z = 136

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2,6-Dimethoxyisonicotinaldehyde.

Experimental Protocol for Mass Spectrometry (Electron lonization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 lonization: Bombard the sample with high-energy electrons to generate the molecular ion
and fragment ions.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

o Detection: Detect the ions and generate the mass spectrum.

Safety and Handling

2,6-Dimethoxyisonicotinaldehyde is classified as a substance that causes skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore,
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.
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Conclusion

2,6-Dimethoxyisonicotinaldehyde is a valuable synthetic intermediate with a rich array of
physicochemical properties that are critical to its application in research and development. This
guide has provided a comprehensive overview of its known characteristics and, importantly,
has detailed robust experimental protocols for the determination of its melting point, solubility,
and spectroscopic features. By empowering researchers with these methodologies, this
document serves as a practical tool to facilitate the effective and safe utilization of 2,6-
Dimethoxyisonicotinaldehyde in the pursuit of novel chemical entities with potential
therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1587378#physicochemical-
characteristics-of-2-6-dimethoxyisonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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